![molecular formula C5H8ClNS B2990341 2-[(3-Chloropropyl)sulfanyl]acetonitrile CAS No. 112212-93-8](/img/structure/B2990341.png)

2-[(3-Chloropropyl)sulfanyl]acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

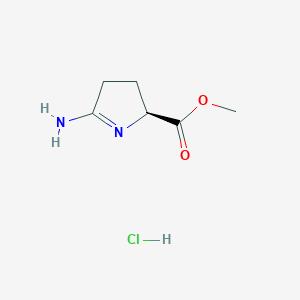

“2-[(3-Chloropropyl)sulfanyl]acetonitrile” is a chemical compound with the CAS Number: 112212-93-8 . It has a molecular weight of 149.64 . The compound is also known by its IUPAC name, [(3-chloropropyl)sulfanyl]acetonitrile .

Molecular Structure Analysis

The InChI code for “2-[(3-Chloropropyl)sulfanyl]acetonitrile” is 1S/C5H8ClNS/c6-2-1-4-8-5-3-7/h1-2,4-5H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Applications De Recherche Scientifique

Polymer Science

In the field of polymer science, the electrochemical copolymerization of aniline with sulfonic acids in acetonitrile solution has been studied. This research demonstrated the formation of conducting copolymers with significant implications for the development of conductive materials and coatings. These copolymers exhibit unique electrochemical properties and solubility in various solvents, which could be tailored for specific applications in electronics and materials science (Şahin, Pekmez, & Yildiz, 2002).

Chromatography

In chromatography, the use of acetonitrile as a stationary phase in liquid-liquid partition chromatography has been explored for the separation of specific compounds. This methodology provides a basis for the development of novel separation techniques that could be applied in analytical chemistry, especially for the purification and analysis of complex mixtures (Corbin, Schwartz, & Keeney, 1960).

Organic Synthesis

Organic synthesis research has shown the effectiveness of acetonitrile as a solvent in various chemical reactions, including the base-induced cyclization of benzyl alkynyl sulfides to produce dihydrothiophenes. This reaction showcases the role of acetonitrile in facilitating organic transformations that are crucial for the synthesis of heterocyclic compounds, which have widespread applications in drug discovery and materials science (Motto, Castillo, Greer, Montemayer, Sheepwash, & Schwan, 2011).

Catalysis

In the realm of catalysis, the selective oxidation of sulfides to sulfoxides using chromium (III) in acetonitrile has been investigated. This research highlights the potential of using metal catalysts in acetonitrile for the efficient and selective oxidation of sulfides, a reaction of significant interest in the production of fine chemicals and pharmaceuticals (Supale & Gokavi, 2008).

Safety and Hazards

Propriétés

IUPAC Name |

2-(3-chloropropylsulfanyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNS/c6-2-1-4-8-5-3-7/h1-2,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDOTXYMVDPQFNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCC#N)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Chloropropyl)sulfanyl]acetonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3-Hydroxypropyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B2990258.png)

![Ethyl 2-(2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2990262.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2990263.png)

![Methyl 4-({[6-oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarboxylate](/img/structure/B2990265.png)

![3-allyl-8-(3-chlorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2990270.png)

![7-(4-bromophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2990271.png)

![4-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2990273.png)

![5-Chloro-6-[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2990279.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2990281.png)